"Ethyl 6-bromo-1H-indazole-3-carboxylate" CAS number 885272-94-6
"Ethyl 6-bromo-1H-indazole-3-carboxylate" CAS number 885272-94-6
An In-depth Technical Guide to Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS 885272-94-6)
Foreword: The Strategic Value of the Indazole Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic structures have earned the designation of "privileged scaffolds" due to their consistent appearance in a multitude of biologically active compounds. The indazole nucleus is a prime example of such a scaffold, prized for its rigid, bicyclic structure and its capacity for diverse hydrogen bonding interactions.[1][2] Ethyl 6-bromo-1H-indazole-3-carboxylate, the subject of this guide, is a particularly strategic derivative. The ester at the 3-position serves as a versatile chemical handle for amide coupling and other modifications, while the bromine atom at the 6-position is an ideal anchor for transition metal-catalyzed cross-coupling reactions. This combination of features makes it an exceptionally valuable building block for constructing complex molecular architectures aimed at a wide array of biological targets, from protein kinases to G-protein coupled receptors.[3][4] This document provides a comprehensive overview of its synthesis, properties, reactivity, and application, intended for the practicing research scientist.
Core Compound Characteristics
A foundational understanding of a reagent begins with its fundamental physicochemical properties. These data are crucial for reaction planning, purification, and safe handling.
| Property | Value | Source(s) |
| CAS Number | 885272-94-6 | [3][5] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [3][4] |
| Molecular Weight | 269.10 g/mol | [3] |
| Appearance | Yellow solid or powder | [3] |
| Purity | Typically ≥95% (HPLC) | [3] |
| Boiling Point | 406.4 °C at 760 mmHg | |
| Storage | Store at 0-8 °C in a dry, well-ventilated place | [3][6] |
| Synonyms | 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester | [3][4] |
Synthesis Strategy: The Japp-Klingemann Approach
The construction of the indazole ring system can be achieved through several methodologies, but for 3-carboxyindazole derivatives, a strategy employing the Japp-Klingemann reaction is particularly effective and common.[7][8] This reaction facilitates the synthesis of arylhydrazones from β-keto esters, which are poised for subsequent intramolecular cyclization to form the indazole core.[7][9]
The causality behind this choice rests on the commercial availability of the precursors: 4-bromo-2-methylaniline and diethyl oxalate. The sequence involves a diazotization of the aniline, followed by a Japp-Klingemann coupling with a suitable β-keto ester equivalent, and a final acid-catalyzed cyclization.
Conceptual Synthetic Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methodologies for indazole synthesis.[8][10][11]
Step 1: Diazotization of 4-Bromo-2-methylaniline
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To a stirred suspension of 4-bromo-2-methylaniline (1.0 eq) in 6M hydrochloric acid, cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically observed as a clear solution. This solution is used immediately in the next step.
Step 2: Japp-Klingemann Coupling
-
In a separate flask, dissolve diethyl 2-(oxomalonate) (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the β-keto ester solution with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The hydrazone product will typically precipitate as a colored solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Cyclization to Ethyl 6-bromo-1H-indazole-3-carboxylate
-
Add the crude hydrazone intermediate from Step 2 to a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Alternatively, for a cleaner reaction, suspend the hydrazone in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (typically 120-150 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If using a high-boiling solvent, dilute with a non-polar solvent like hexane to precipitate the product. If using acetic acid, pour the mixture into ice water.
-
Collect the precipitated solid by filtration.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Chemical Reactivity and Applications in Drug Discovery
The utility of Ethyl 6-bromo-1H-indazole-3-carboxylate stems from the distinct reactivity of its three key functional domains. Understanding these allows for its strategic deployment in a synthetic campaign.
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Indazole N-H (Acidity and Nucleophilicity): The proton on the indazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and can be readily alkylated or acylated, allowing for modification at the N1 position. This is a common strategy to modulate pharmacokinetic properties.[12]
-
Ethyl Ester (Electrophilicity): The ester carbonyl is susceptible to nucleophilic attack. It can be hydrolyzed to the corresponding carboxylic acid or, more commonly, converted directly to a wide range of amides via aminolysis. This position is crucial for building out pharmacophores that interact with protein targets.[13][14]
-
Aryl Bromide (Cross-Coupling Handle): The C6-Br bond is a powerful tool for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, profoundly impacting the molecule's biological activity.[4]
Scaffold for Kinase Inhibitor Development
The indazole core mimics the purine structure of ATP, making it an excellent starting point for designing ATP-competitive kinase inhibitors.[1] The functional handles on Ethyl 6-bromo-1H-indazole-3-carboxylate allow for the systematic exploration of the chemical space around the ATP binding pocket.
Caption: Role as a versatile scaffold in drug discovery.
This strategic diversification has led to the development of potent inhibitors for targets like p21-activated kinase 1 (PAK1) and fibroblast growth factor receptor (FGFR).[1][14]
Spectroscopic Characterization Profile
Validation of the synthesis and purity of Ethyl 6-bromo-1H-indazole-3-carboxylate requires a comprehensive spectroscopic analysis. The following table outlines the expected data for a researcher working with this compound.
| Technique | Expected Observations |
| ¹H NMR | ~13.5-14.0 ppm (s, 1H): Broad singlet for the N-H proton. ~8.3-8.5 ppm (s, 1H): Singlet (or narrow doublet) for the H7 proton. ~7.6-7.8 ppm (d, 1H): Doublet for the H5 proton. ~7.4-7.6 ppm (d, 1H): Doublet for the H4 proton. ~4.4-4.5 ppm (q, 2H): Quartet for the -OCH₂- protons of the ethyl group. ~1.4-1.5 ppm (t, 3H): Triplet for the -CH₃ protons of the ethyl group. |
| ¹³C NMR | ~162-164 ppm: Carbonyl carbon of the ester. ~140-145 ppm: Quaternary carbons of the indazole ring. ~110-130 ppm: Aromatic CH carbons and the C-Br carbon. ~61-62 ppm: -OCH₂- carbon of the ethyl group. ~14-15 ppm: -CH₃ carbon of the ethyl group. |
| IR (cm⁻¹) | ~3200-3300: N-H stretching (can be broad). ~3000-3100: Aromatic C-H stretching. ~2850-2980: Aliphatic C-H stretching. ~1710-1730: C=O stretching of the ester. ~1600, 1480: C=C stretching of the aromatic ring. |
| Mass Spec (EI) | m/z ~268 & 270: Molecular ion peaks (M⁺ and M⁺+2) in an approximate 1:1 ratio, characteristic of a single bromine atom. Fragment ions: Loss of ethoxy (-OC₂H₅, m/z 45) or the entire ester group. |
Safety and Handling
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound is classified as harmful and an irritant.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Recommended Handling Procedures: [6][15][16]
-
Engineering Controls: Handle in a well-ventilated fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Handling: Avoid generating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][15]
Conclusion
Ethyl 6-bromo-1H-indazole-3-carboxylate is more than a simple chemical intermediate; it is a carefully designed tool for the modern medicinal chemist. Its pre-installed functional handles at key positions on the privileged indazole scaffold provide a reliable and efficient entry point into vast chemical libraries. Its predictable reactivity and well-characterized nature make it a cornerstone for programs targeting a multitude of diseases, particularly in the realm of oncology and inflammatory conditions.[3] The protocols and data within this guide serve to empower researchers to fully leverage the synthetic potential of this valuable compound.
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